6-O-Methylglucose

Description

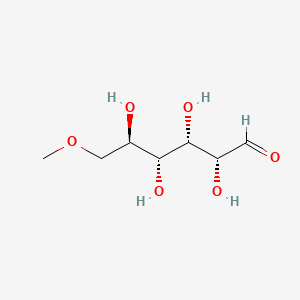

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-methoxyhexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-13-3-5(10)7(12)6(11)4(9)2-8/h2,4-7,9-12H,3H2,1H3/t4-,5+,6+,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHNQKKLOLZRQE-BDVNFPICSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(C(C(C=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179355 |

Source

|

| Record name | 6-O-Methylglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2461-70-3 |

Source

|

| Record name | 6-O-Methyl-D-glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2461-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-O-Methylglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002461703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-O-Methylglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Biological Roles of 6 O Methylglucose and Its Derivatives

Prevalence in Microbial Systems

The presence of 6-O-Methylglucose is a notable characteristic of certain bacteria, where it is incorporated into larger macromolecular structures. Its distribution, while not universal, is significant in specific genera, pointing to specialized metabolic pathways and functional roles.

Identification in Mycobacterium Species

Mycobacterium, a genus of actinobacteria that includes the causative agent of tuberculosis, is a primary example of organisms that synthesize polysaccharides containing this compound. These molecules are key components of the bacterial cell's internal environment.

Mycobacteria are known to produce two distinct types of unusual polymethylated polysaccharides (PMPS): 3-O-methylmannose polysaccharides (MMPs) and this compound lipopolysaccharides (MGLPs) nih.gov. These PMPS are cytoplasmic (lipo)polysaccharides of intermediate size, typically composed of 10–20 sugar units. nih.govacs.org The partial O-methylation of these sugar units imparts a degree of hydrophobicity to the molecules nih.gov. A significant characteristic of both MGLPs and MMPs is their capacity to form stable 1:1 complexes with long-chain fatty acids and acyl-coenzyme A derivatives in vitro, suggesting they may act as important regulators of lipid metabolism nih.gov.

Methylglucose lipopolysaccharides (MGLPs) are a class of PMPS where this compound is a principal component. These molecules are found in the cytoplasm of mycobacteria and are believed to play a role in fatty acid metabolism nih.govnih.govnih.gov. The structure of MGLPs from Mycobacterium bovis BCG consists of a backbone of ten α-(1→4)-linked 6-O-methylglucosyl residues nih.gov. The non-reducing end is a tetrasaccharide, and the reducing end is linked to d-glyceric acid nih.govnih.govresearchgate.net. MGLPs are acylated with short-chain fatty acids, and their biosynthesis is a complex process involving several gene clusters nih.gov. Research has shown that MGLPs from Mycobacterium tuberculosis can induce a specific subset of protective γ9δ2 T cells, highlighting a potential role in the host immune response nih.gov. The acylation of the saccharide moieties is crucial for this T-cell activation nih.gov.

Table 1: Structural Characteristics of MGLPs in Mycobacterium Species

| Feature | Description | References |

| Backbone | Composed of approximately 10-20 α-(1→4)-linked glucose and this compound units. | nih.govacs.orgprotocols.io |

| Non-reducing End | Typically a tetrasaccharide of 3-O-methyl-d-Glcp-(α-(1→4)-d-Glcp)3-α-(1→. | nih.gov |

| Reducing End | Linked to D-glyceric acid. | nih.govnih.govresearchgate.net |

| Branching | Single α-d-Glcp residues substitute the second and fourth α-d-Glcp residues from the reducing end. | nih.gov |

| Acylation | Heterogeneous, with acetyl, isobutyryl, succinyl, and octanoyl groups. | nih.govresearchgate.net |

| Cellular Location | Cytoplasmic. | nih.govacs.org |

Alongside MGLPs, mycobacteria also produce another class of PMPS known as methylmannose polysaccharides (MMPs). While both are polymethylated and found in the cytoplasm, they differ in their constituent sugars and distribution among mycobacterial species. MMPs are composed of 3-O-methylmannose units, in contrast to the this compound of MGLPs. MMPs have been identified in various fast-growing mycobacteria but are notably absent in Mycobacterium tuberculosis, which instead synthesizes MGLPs acs.orgnih.gov. This differential distribution suggests that MGLPs may have an essential role in the biology of M. tuberculosis nih.gov. Both MGLPs and MMPs have been implicated in modulating fatty acid synthesis by forming complexes with fatty acyl chains nih.govnih.gov.

Table 2: Comparison of MGLPs and MMPs in Mycobacterium Species

| Feature | Methylglucose Lipopolysaccharides (MGLPs) | Methylmannose Polysaccharides (MMPs) | References |

| Primary Methylated Sugar | This compound | 3-O-Methylmannose | nih.gov |

| Backbone Linkage | α-(1→4)-linked glucosyl residues | α-(1→4)-linked mannosyl residues | nih.gov |

| Presence in M. tuberculosis | Present and considered essential. | Absent. | acs.orgnih.gov |

| Presence in Fast-Growing Mycobacteria | Present. | Present. | nih.gov |

| Associated Lipid | D-glyceric acid and various acyl groups. | Methyl aglycon at the reducing end. | nih.govacs.org |

| Proposed Function | Regulation of lipid metabolism, T-cell activation. | Regulation of lipid metabolism. | nih.govnih.gov |

The occurrence of this compound-containing lipopolysaccharides is not exclusive to Mycobacterium. These molecules have also been identified in several species of Nocardia, another genus of actinobacteria acs.orgnih.gov. A study on Nocardia otitidis-caviarum isolated a lipopolysaccharide from the cytoplasmic fraction composed of 6-O-methyl-D-glucose, D-glucose, and 3-O-methyl-D-glucose, with glyceric acid also present as a constituent nih.gov. The backbone of this polysaccharide was found to be formed by (1→4)-linked glucose and O-methylglucose residues nih.gov. This indicates a structural similarity to the MGLPs found in mycobacteria and suggests a conserved biological role for these molecules within the order Actinomycetales nih.gov.

Constituent of Polymethylated Polysaccharides (PMPS)

Rare Occurrence as 2-O-Methylglucose in Cofactors (e.g., Mycofactocin)

While 6-O-methylation of glucose is prominent in the polysaccharides discussed above, other methylation patterns on glucose are rare but functionally significant. An important example is the occurrence of 2-O-Methylglucose as a component of the redox cofactor mycofactocin (MFT) nih.govacs.org. Mycofactocin is a ribosomally synthesized and post-translationally modified peptide (RiPP) involved in the alcohol metabolism of mycobacteria, including M. tuberculosis nih.govwikipedia.org. The mature mycofactocin molecule is decorated with a chain of up to nine β-1,4-linked glucose residues nih.gov. In Mycolicibacterium smegmatis, it has been discovered that the second glucose moiety of this oligosaccharide chain can be 2-O-methylated nih.govacs.org. This methylation is catalyzed by a specific S-adenosylmethionine (SAM)-dependent methyltransferase acs.org. Interestingly, this methylation does not occur in M. tuberculosis, indicating species-specific modifications of this cofactor acs.org.

Physiological and Pathophysiological Implications

This compound is a key constituent of a class of polymethylated polysaccharides known as this compound lipopolysaccharides (MGLPs). These molecules are primarily found in the cytoplasm of mycobacteria, including the significant human pathogen Mycobacterium tuberculosis, and are implicated in several critical physiological and disease-related processes grantome.comnih.gov. MGLPs are composed of 10–20 α(1→4)-linked glucose or this compound units and are acylated with short-chain fatty acids nih.govnih.gov. Their unique structure allows them to play a significant role in the complex biology of these bacteria.

One of the most well-documented roles of MGLPs is the regulation of fatty acid metabolism. This function stems from the remarkable ability of these polysaccharides to form stable 1:1 complexes with long-chain fatty acids and their acyl-coenzyme A (acyl-CoA) derivatives in vitro grantome.comnih.gov. By binding to these lipid molecules within the cytoplasm, MGLPs are believed to act as carriers or buffers, protecting long-chain acyl-CoAs from degradation and regulating their availability for the synthesis of more complex lipids, such as the mycolic acids that are hallmarks of the mycobacterial cell envelope grantome.com.

| Parameter | Effect of MGLP Presence | Mechanism |

|---|---|---|

| Rate of Fatty Acid Synthesis | Increased | Relief of product inhibition |

| Product Chain Length | Shift from C20–C24 to C14–C18 | Complex formation with long-chain fatty acyl-CoAs |

The mycobacterial cell envelope is a complex and unique structure, rich in lipids, that is essential for the bacterium's survival and virulence nih.govscilit.com. Mycolic acids, which are very long-chain fatty acids, are the primary component of this envelope. The FAS-I system synthesizes C16-C26 fatty acids, which serve as crucial precursors for the subsequent elongation by the FAS-II system to form mature mycolic acids nih.govnih.govnih.gov.

By modulating the output of the FAS-I enzyme, MGLPs are directly implicated in regulating the assembly of the cell envelope and maintaining lipid homeostasis nih.gov. Proper regulation of the fatty acid pool is critical; disruptions in this process have been shown to cause a comprehensive rearrangement of the lipid components of the cell envelope, including phospholipids and mycolic acids, thereby compromising the envelope's integrity uta.edu. This regulatory function highlights the importance of MGLPs in the fundamental physiology of mycobacteria.

Mycobacteria are known for their ability to adapt to and survive under various stressful conditions, a trait that is crucial for their persistence within a host. Preliminary analyses of mycobacterial strains genetically engineered to be defective in MGLP biosynthesis have indicated an important role for these molecules in the adaptation to thermal stress grantome.com. The mechanism is believed to be linked to their function in lipid regulation, as changes in the fatty acid composition of the cell membrane are a known bacterial response to temperature fluctuations. These findings suggest that mycobacteria may utilize MGLPs to control fatty acid metabolism as a unique mechanism to cope with stress grantome.com.

The intricate and robust cell envelope of M. tuberculosis is one of its most significant virulence factors, providing a barrier against host immune responses and antibiotics nih.govscilit.com. Given that MGLPs play a regulatory role in the biosynthesis of the fatty acid precursors for this envelope, they are considered to be contributors to mycobacterial pathogenesis nih.gov. The proper maintenance of lipid homeostasis, influenced by MGLPs, is essential for the bacterium's ability to cause disease. For instance, the absence of a key transcriptional regulator of the FAS-I system leads to a reduced ability of the bacteria to replicate within macrophages and diminished virulence in mouse infection models uta.edu. This underscores the importance of the MGLP-mediated regulatory network for the bacterium's survival and proliferation within the host uta.edu.

The question of whether MGLPs are essential for the life of mycobacteria has been a subject of investigation. While some early observations suggested they might be essential for pathogenic species like M. tuberculosis, subsequent genetic studies have provided more clarity nih.gov. The successful creation of mycobacterial mutant strains in which MGLP synthesis is completely abolished has demonstrated that these molecules are not essential for the growth and viability of the bacteria under standard laboratory conditions nih.gov. However, their established roles in regulating lipid metabolism and contributing to pathogenesis suggest that MGLPs may be conditionally essential, playing a more critical role for bacterial survival and growth within the stressful environment of a host organism grantome.comnih.gov.

| Compound/System | Primary Function | Relevance to MGLPs |

|---|---|---|

| This compound Lipopolysaccharide (MGLP) | Cytoplasmic regulator of fatty acid metabolism | The primary subject of this article |

| Fatty Acid Synthase I (FAS-I) | Synthesizes C16-C26 fatty acid precursors | Activity is directly modulated by MGLPs |

| Mycolic Acids | Major lipid component of the cell envelope | Synthesis is indirectly regulated by MGLPs via FAS-I |

| Acyl-Coenzyme A (Acyl-CoA) | Activated form of fatty acids for metabolism | Forms stable complexes with MGLPs |

Biosynthesis and Enzymatic Pathways of 6 O Methylglucose Containing Structures

Precursor Generation

The initiation of MGLP biosynthesis relies on the formation of specific glucosylglycerate molecules that serve as the foundation for the growing polysaccharide chain.

Glucosylglycerate (GG) is a key precursor in the biosynthesis of MGLPs and is found at the reducing end of the polysaccharide oup.com. It serves as the initial building block upon which the polysaccharide is assembled. In addition to GG, a derivative containing an extra glucose molecule, α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→2)-D-glyceric acid, also known as diglucosylglycerate (DGG), has been identified as an early precursor in Mycobacterium smegmatis oup.comnih.gov. The formation of DGG from GG represents a critical step before the main polysaccharide chain is elongated oup.com. The presence of these molecules is essential for initiating the synthesis of the larger MGLP structure nih.gov.

The synthesis of glucosylglycerate proceeds through a phosphorylated intermediate, glucosyl-3-phosphoglycerate (GPG). This two-step process involves a synthase and a phosphatase.

The first committed step in this pathway is catalyzed by Glucosyl-3-phosphoglycerate synthase (GpgS). This enzyme facilitates the transfer of a glucose moiety from a nucleotide sugar donor to 3-phospho-D-glycerate (3-PGA) uniprot.orgnih.gov. In mycobacteria, the GpgS enzyme, encoded by the gene Rv1208 in Mycobacterium tuberculosis H37Rv, has been identified and characterized oup.comnih.gov. Studies have shown that the optimal substrates for this enzyme are UDP-glucose and D-3-phosphoglycerate, although ADP-glucose can also serve as an efficient donor oup.comnih.gov. The GpgS from Mycobacterium bovis BCG and Mycobacterium smegmatis exhibit maximal activity at approximately 45°C and a pH of 8.0, with a strict requirement for Mg²⁺ ions oup.comnih.gov. The GpgS enzyme in M. tuberculosis is considered essential for its growth oup.comnih.gov.

| Enzyme Property | Value |

| Optimal Temperature | ~45°C |

| Optimal pH | 8.0 |

| Cofactor Requirement | Mg²⁺ |

| Primary Substrates | UDP-glucose, D-3-phosphoglycerate |

| Alternative Donor | ADP-glucose |

Following its synthesis, glucosyl-3-phosphoglycerate (GPG) is dephosphorylated by the enzyme Glucosyl-3-phosphoglycerate phosphatase (GpgP), encoded by the gene Rv2419c in M. tuberculosis, to produce glucosylglycerate (GG) uniprot.orgebi.ac.ukrcsb.orgnih.gov. This is a critical step in the biosynthesis of MGLPs uniprot.orgrcsb.orgnih.gov. GpgP shows a preference for GPG as its substrate, although it can also dephosphorylate mannosyl-3-phosphoglycerate (MPG) and mannosylglucosyl-3-phosphoglycerate (MGPG) at a lower efficiency in vitro uniprot.orgebi.ac.uk. The enzyme from M. tuberculosis has an optimal temperature of 45°C and an optimal pH of 7.0 uniprot.org. Its activity is progressively inhibited by cobalt ions and is sensitive to copper ions uniprot.org.

| Enzyme Property | Value |

| Optimal Temperature | 45°C |

| Optimal pH | 7.0 |

| Primary Substrate | Glucosyl-3-phosphoglycerate (GPG) |

| Other Substrates | Mannosyl-3-phosphoglycerate (MPG), Mannosylglucosyl-3-phosphoglycerate (MGPG) |

Enzymatic Formation of Glucosyl-3-Phosphoglycerate

Polysaccharide Elongation and Branching

Once the glucosylglycerate initiator unit is formed, the MGLP is extended through the sequential addition of glucose units.

The elongation of the MGLP backbone occurs through the action of glycosyltransferases that add glucose units via α-(1→4) linkages oup.com. In Mycobacterium tuberculosis, the α-(1→4)-glucosyltransferase Rv3032 is involved in this process nih.govnih.gov. This enzyme contributes to the synthesis of both the capsular α-D-glucan and intracellular glycogen nih.govnih.gov. While Rv3032 plays a role in glycogen production, its involvement in MGLP synthesis is crucial for the extension of the polysaccharide chain nih.govepfl.ch. The synthesis of the MGLP main chain is believed to proceed through sequential glucosylation and methylation reactions nih.gov. The disruption of Rv3032 has been shown to affect the production of glycogen, and attempts to create a double mutant with another α-(1→4)-glucosyltransferase, GlgA, were unsuccessful, suggesting that at least one of these enzymes is essential for the growth of M. tuberculosis nih.govnih.gov.

Formation of α-(1→6) Branching Linkages

The introduction of branches into polysaccharide chains is a critical step in defining their three-dimensional structure and biological function. In structures containing 6-O-Methylglucose, such as the Methylglucose Lipopolysaccharides (MGLPs) found in mycobacteria, branching is achieved through the formation of α-(1→6) glycosidic bonds. fiveable.mejackwestin.com This process is catalyzed by a class of enzymes known as branching enzymes. fiveable.menih.gov

Methylation Mechanisms

Methylation is a key modification in the biosynthesis of this compound-containing structures, conferring a degree of hydrophobicity to the polysaccharide. nih.gov This process is highly specific and enzymatically controlled.

Role of S-adenosyl-L-methionine (SAM)-Dependent Methyltransferases

The transfer of a methyl group to the glucose molecule is catalyzed by a large superfamily of enzymes known as S-adenosyl-L-methionine (SAM)-dependent methyltransferases (MTases). nih.govebi.ac.uknih.gov These enzymes utilize S-adenosyl-L-methionine (SAM) as the universal biological methyl group donor. nih.govyoutube.com SAM is a critical cofactor in cellular metabolism, second only to ATP in the variety of reactions it participates in. nih.gov The MTase enzyme binds both the SAM cofactor and the carbohydrate substrate, facilitating the specific transfer of the methyl group from SAM to a hydroxyl group on the glucose residue. nih.govyoutube.com This enzymatic reaction is highly specific, ensuring that methylation occurs at the correct position on the sugar ring. nih.gov The process is vital in the biosynthesis of a wide range of secondary metabolites, including antibiotics and flavoring compounds, and also plays a role in epigenetics. nih.govplos.org

Sequential Addition of O-Methyl Groups

The biosynthesis of MGLPs is believed to occur through a stepwise process involving the sequential addition of both glucose units and methyl groups. nih.gov Structural analysis of MGLP precursors suggests a model where the polysaccharide chain is elongated from the reducing end towards the non-reducing end. nih.gov This process appears to involve a coordinated sequence of glucosylation and O-methylation, with the two events occurring hand-in-hand. nih.gov A defect in the O-methylation process can lead to the complete abolishment of MGLP synthesis, indicating that the methylation of a glucose unit may be a prerequisite for further chain elongation by glycosyltransferases. nih.gov This sequential and coordinated mechanism ensures the precise structure of the final polymethylated polysaccharide. nih.govresearchgate.net

Distinct Methylation Patterns (e.g., 6-O-methylation vs. 3-O-methylation)

Within a single MGLP molecule, distinct and specific patterns of methylation are observed. The most common modification is the methylation at the C6 position, leading to the formation of this compound residues that constitute the backbone of the polysaccharide. acs.orgnih.gov However, other methylation patterns also exist, highlighting the high degree of specificity of the methyltransferases involved.

A notable example is the presence of a single 3-O-methylglucose unit, which is consistently found at the non-reducing end of the MGLP chain. acs.org This terminal modification contrasts with the 6-O-methylation found on the internal glucose units. The presence of a 3-O-methylated sugar at the terminus may act as a capping group, potentially signaling the termination of polysaccharide chain elongation. nih.gov This precise positioning of different methyl groups underscores the regulated nature of the biosynthetic pathway and suggests that different methyltransferases with distinct regiospecificity are involved in the synthesis of a mature MGLP molecule. acs.orgnih.gov

| Methylation Type | Location on MGLP | Putative Function |

| 6-O-methylation | Internal glucose residues along the polysaccharide backbone | Contributes to the overall structure and hydrophobicity of the molecule |

| 3-O-methylation | Terminal glucose residue at the non-reducing end | May act as a signal for the termination of chain elongation |

Acylation Modifications of MGLPs

In addition to methylation, methylglucose lipopolysaccharides (MGLPs) are characterized by extensive acylation with various short-chain fatty acids. These acyl groups contribute to the lipophilic nature of the molecule and are essential for its biological function. acs.orgprotocols.io

Identification and Location of Acyl Groups (Acetyl, Isobutyryl, Succinyl, Octanoyl)

A variety of acyl groups have been identified as esterifying the hydroxyl groups of the sugar residues in MGLPs. These include short-chain fatty acids such as acetate, propionate, and isobutyrate, as well as dicarboxylic acids like succinate, and a medium-chain fatty acid, octanoate. acs.orgprotocols.ionih.gov

Research has demonstrated that these acyl groups are not randomly distributed but are located at specific positions along the polysaccharide chain, indicating a high degree of specificity by the acyltransferases involved in their incorporation. researchgate.net

Octanoyl Group : An octanoyl chain is found esterified at position 2 of the second glucosyl residue from the reducing end of the polysaccharide. acs.org A specific sugar octanoyltransferase (OctT) has been identified that transfers octanoate to the earliest intermediates in MGLP biosynthesis. nih.gov

Succinyl Groups : Succinate groups are esterified at position 6 of the β(1→3)-linked glucosyl branch residues. acs.org

Short-Chain Acyl Groups : Acetyl, isobutyryl, and propionate groups are found esterified near the non-reducing end of the MGLP. Specifically, they are located at position 6 of the terminal 3-O-methylglucose unit and at the C6 position of three adjacent glucosyl residues. acs.orgresearchgate.net Another site of acylation has been identified at position 4 of the terminal 3-O-methylglucose residue. researchgate.net

This precise and ordered acylation pattern suggests that the structure of MGLP is rigidly defined, which is likely crucial for its proposed role in modulating fatty acid metabolism. acs.orgresearchgate.net

| Acyl Group | Identified Location(s) on MGLP Structure |

| Octanoyl | Position 2 of the second glucose from the reducing end |

| Succinyl | Position 6 of the β(1→3)-linked branching glucose residues |

| Acetyl | Position 6 of the terminal 3-O-methylglucose and three adjacent glucose residues |

| Isobutyryl | Position 6 of the terminal 3-O-methylglucose and three adjacent glucose residues |

| Propionyl | Position 6 of the terminal 3-O-methylglucose and three adjacent glucose residues |

Function of Acyltransferases (e.g., Octanoyltransferase, OctT)

Acyltransferases play a crucial role in the biosynthesis of this compound-containing structures, specifically in the acylation of Methylglucose Lipopolysaccharides (MGLPs) in mycobacteria. The acylation of sugars is a widespread mechanism in bacteria, utilizing simple chemical modifications to confer advantageous traits. nih.gov For structures like lipopolysaccharides that exist outside the cytoplasm, their acylation necessitates the transport of an activated acyl group across the membrane, a function often linked to the acyltransferase-3 (AT3) family of integral membrane proteins. nih.gov

In the context of MGLP biosynthesis, a novel sugar octanoyltransferase (OctT) has been identified that is responsible for the transfer of an octanoate moiety to the earliest intermediates of the pathway. nih.gov This enzyme efficiently transfers octanoate to glucosylglycerate (GG) and diglucosylglycerate (DGG). nih.gov Initially, it was believed that the octanoate acted as an anchor for MGLP intermediates to the cytoplasmic membrane during the elongation steps. nih.gov However, detailed enzymatic studies combined with NMR spectroscopy and mass spectrometry have revealed that the octanoate is not esterified to the primary hydroxyl group of the glycerate. Instead, it is esterified to the C6 hydroxyl group of the second glucose molecule in DGG. nih.gov

Genetic Regulation of MGLP Biosynthesis

The biosynthesis of Methylglucose Lipopolysaccharides (MGLPs) is a complex process governed by a series of specific genes, many of which are organized into clusters within the mycobacterial genome. While MGLPs are found ubiquitously across the Mycobacterium genus, a comprehensive understanding of their biosynthetic pathways and genetic regulation has only recently begun to emerge. pnas.orgnih.gov The essentiality of MGLPs in pathogenic species like M. tuberculosis makes the enzymes in this pathway potential targets for new drugs. nih.gov

Initial genomic analyses of M. tuberculosis H37Rv proposed that two primary gene clusters were responsible for coordinating MGLP biosynthesis: Rv1208-Rv1213 and Rv3030-Rv3037c . nih.gov Some of the genes within these clusters are considered essential for the growth of the bacterium. nih.gov However, more recent findings suggest that the genetic basis for MGLP biogenesis is more intricate, with at least three additional gene clusters potentially being involved. nih.gov

Significant progress has been made in functionally characterizing specific genes. The gene Rv1208 in M. tuberculosis and its ortholog in Mycobacterium smegmatis, MSMEG_5084 , have been identified as encoding the enzyme responsible for the very first step in the MGLP pathway: the transfer of the initial glucose residue. nih.gov This was confirmed through gene knockout experiments; the disruption of MSMEG_5084 in M. smegmatis led to a near-complete loss of glucosyl-3-phosphoglycerate synthase activity, which in turn caused a dramatic reduction in MGLP synthesis. nih.gov The synthesis of MGLPs in this mutant strain could be restored by complementing it with a wild-type copy of either Rv1208 or MSMEG_5084, providing definitive evidence of the gene's function. nih.gov

The generation and analysis of various mycobacterial mutants with defects in different stages of MGLP biosynthesis have been instrumental in building a more complete picture of the biosynthetic machinery. acs.org These genetic studies have not only helped assign functions to specific glycosyl-, acyl-, and methyltransferases but have also led to the unexpected finding that the complete abolishment of MGLP synthesis is not lethal for mycobacteria under standard laboratory conditions. acs.org

Data Tables

Table 1: Key Genes and Enzymes in MGLP Biosynthesis This table summarizes the identified genes and enzymes involved in the biosynthesis of Methylglucose Lipopolysaccharides and their specific functions.

| Gene (M. tuberculosis) | Gene (M. smegmatis) | Enzyme/Protein Product | Function in MGLP Biosynthesis |

| Rv1208 | MSMEG_5084 | Glucosyl-3-phosphoglycerate synthase | Catalyzes the first step of MGLP synthesis: the transfer of the initial glucose residue. nih.gov |

| Not Specified | Not Specified | Octanoyltransferase (OctT) | Transfers octanoate to early intermediates (GG and DGG) at the C6 OH of the second glucose. nih.gov |

| Rv1208-Rv1213 | Not Specified | Various enzymes | A proposed gene cluster coordinating MGLP biosynthesis. nih.gov |

| Rv3030-Rv3037c | Not Specified | Various enzymes | A second proposed gene cluster coordinating MGLP biosynthesis. nih.gov |

Structural Elucidation and Characterization of 6 O Methylglucose and Its Polymers

Primary Structure Analysis of MGLPs

Primary structure analysis focuses on identifying the fundamental building blocks and their connectivity within the polymer chain.

Glycosidic Linkage Analysis

Determining the glycosidic linkages is crucial for understanding the primary structure of MGLPs. This involves identifying which carbon atoms of adjacent monosaccharide units are joined by the glycosidic bond, as well as the anomeric configuration (α or β) of these linkages. A widely employed technique for this purpose is methylation analysis coupled with Gas Chromatography-Mass Spectrometry (GC-MS) mdpi.commdpi.comcabidigitallibrary.orgnih.govresearchgate.net.

The process typically involves:

Permethylation: All free hydroxyl groups on the polysaccharide are methylated.

Hydrolysis: The methylated polysaccharide is hydrolyzed to break the glycosidic linkages, yielding partially methylated monosaccharides.

Reduction: The resulting monosaccharides are reduced to alditols.

Acetylation: The alditols are acetylated to form volatile partially methylated alditol acetates (PMAAs).

GC-MS Analysis: The PMAAs are analyzed by GC-MS, where the degree of methylation on each monosaccharide unit indicates its original position in the polysaccharide chain and the nature of its glycosidic linkages. For example, a unit that was internally linked will have fewer free hydroxyl groups remaining after methylation compared to a terminal unit mdpi.commdpi.comnih.govacs.org.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like HSQC and HMBC, also plays a vital role in confirming glycosidic linkages by correlating proton and carbon signals, providing detailed information about sugar unit connectivity researchgate.netmdpi.comresearchgate.netresearchgate.net.

Determination of Monosaccharide Composition and Ratios

The monosaccharide composition of MGLPs refers to the types of monosaccharides present and their relative molar ratios. This analysis is typically performed after complete hydrolysis of the polysaccharide into its constituent monosaccharides.

Common methods include:

High-Performance Liquid Chromatography (HPLC): Often coupled with detectors like UV-Vis or Mass Spectrometry (MS), HPLC is effective for separating and quantifying various monosaccharides mdpi.comucdavis.educreative-proteomics.comnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): Monosaccharides are first derivatized to increase their volatility before GC-MS analysis. This method can identify and quantify aldoses, ketoses, and alditols mdpi.comucdavis.educreative-proteomics.com.

Colorimetric Methods: Techniques like the phenol-sulfuric acid method can determine total carbohydrate content but are less specific for individual monosaccharides mdpi.comcreative-proteomics.comumass.edu.

These methods allow for the determination of the proportion of glucose, 6-O-methylglucose, and any other monosaccharide units present in the MGLP acs.orgmdpi.comucdavis.edu.

Identification of Reducing and Non-Reducing End Structures

Polysaccharide chains possess a reducing end and a non-reducing end. The reducing end is characterized by a free anomeric carbon (aldehyde or ketone group), which can participate in redox reactions. The non-reducing end has its anomeric carbon involved in a glycosidic linkage slu.sequora.com.

Reducing End: Techniques that detect the presence of free anomeric carbons, such as Fehling's or Benedict's tests, can identify reducing sugars. In GC-MS analysis, terminal monosaccharides appear as permethylated monosaccharides with a free hydroxyl group at the anomeric position after hydrolysis and reduction cabidigitallibrary.orgquora.com.

Non-Reducing End: The non-reducing end is typically identified by the absence of a free anomeric carbon. In methylation analysis, the non-reducing terminal monosaccharide unit will be fully methylated at all positions except for the anomeric carbon, which is involved in the glycosidic bond. NMR spectroscopy can also help identify terminal residues through characteristic chemical shifts of anomeric protons and carbons researchgate.netslu.sepsu.edumagritek.com.

Acyl Group Localization and Heterogeneity

Many polysaccharides, including MGLPs, can be modified by the esterification of hydroxyl groups with acyl groups, such as acetyl, propionyl, or isobutyryl groups tandfonline.comresearchgate.netacs.orgnih.govresearchgate.net. The localization and heterogeneity of these acyl groups are important structural features that can influence the polymer's physical properties and biological activity.

Localization: Techniques like NMR spectroscopy (specifically ¹H and ¹³C NMR, and 2D NMR experiments like HSQC) are powerful tools for determining the specific positions of acyl groups on the sugar residues researchgate.netmdpi.comresearchgate.netnih.gov. For instance, the chemical shifts of protons and carbons near an acylated hydroxyl group will differ from those of an unacylated hydroxyl group. Mass spectrometry, particularly tandem MS (MS/MS), can also provide information on the location of acyl substituents by analyzing fragmentation patterns of modified oligosaccharides or glycopeptides researchgate.netnih.gov.

Heterogeneity: The distribution of acyl groups along the polysaccharide chain can be uniform or heterogeneous. This heterogeneity can arise from variations in the acylation reaction conditions or inherent differences in the reactivity of hydroxyl groups at different positions. Analytical methods need to account for this, and techniques like selective derivatization followed by chromatography or NMR can help map out the substitution patterns researchgate.netmdpi.comnih.gov. For example, studies on bacterial polysaccharides have identified specific acyl groups like acetate, propionate, or isobutyrate esterified to glucose units near the non-reducing end of MGLPs acs.orgnih.gov.

Conformational Aspects

The three-dimensional arrangement of polysaccharide chains, or their conformation, is critical for their function. MGLPs, being composed of glucose units, can adopt various conformations.

Proposed Helical Conformation

Polysaccharides, including glucans, are known to form helical structures stabilized by intra-chain hydrogen bonds. These helical conformations can significantly impact properties such as solubility, viscosity, and biological interactions ias.ac.infrontiersin.orgacs.orgslideshare.net.

Studies on similar glucans suggest that MGLPs might adopt helical conformations. For instance, amylose, a linear α-glucan linked by α-(1→4) glycosidic bonds, forms a hollow helical tube stabilized by intra-chain hydrogen bonding ias.ac.in. Similarly, other β-glucans have been shown to adopt triple-helix conformations acs.org. The specific glycosidic linkages and the presence of methyl groups at the 6-position in this compound units could influence the precise helical parameters, such as the number of residues per turn and the pitch. Techniques like X-ray diffraction, circular dichroism (CD) spectroscopy, and molecular dynamics simulations are often used to elucidate these conformations ias.ac.infrontiersin.orgacs.org. While direct studies on the helical conformation of MGLPs are not detailed in the provided search results, the established helical nature of related glucans provides a basis for proposing such structures for MGLPs.

Chemical Synthesis and Derivatization of 6 O Methylglucose

Synthetic Methodologies for 6-O-Methyl-D-glucose

The synthesis of monosaccharides with a methyl group at a specific position requires a strategic approach involving the use of protecting groups to prevent reactions at other hydroxyl groups.

A common strategy for the synthesis of 6-O-methyl-D-glucose involves the selective protection of the hydroxyl groups at positions C-1, C-2, C-3, and C-4, leaving the primary hydroxyl group at C-6 available for methylation. One established route begins with the formation of α-Methyl D-glucoside from D-glucose. orgsyn.orgnih.gov This intermediate is then often converted to a 4,6-O-benzylidene derivative to protect those positions simultaneously. researchgate.netresearchgate.net Subsequent benzylation or acylation of the free hydroxyls at C-2 and C-3, followed by the reductive opening of the benzylidene ring, can selectively expose the C-6 hydroxyl for methylation.

An alternative practical synthesis can be achieved through a sequence of protection and deprotection steps. For example, a multi-step synthesis can be designed starting from readily available D-glucose. nih.gov

A representative synthetic sequence could involve:

Anomer Protection: Protection of the anomeric carbon, for instance, by converting D-glucose to its methyl glucoside. orgsyn.org

Selective Protection: Introduction of protecting groups that selectively block the secondary hydroxyls (C-2, C-3, C-4) or that allow for the selective deprotection of the C-6 hydroxyl.

Methylation: Methylation of the free primary C-6 hydroxyl group using a methylating agent like methyl iodide in the presence of a base such as silver oxide.

Deprotection: Removal of all protecting groups to yield the final product, 6-O-methyl-D-glucose.

Once 6-O-methyl-D-glucose is synthesized, its remaining free hydroxyl groups (at C-1, C-2, C-3, and C-4) can be further modified to create various derivatives. These derivatizations are useful for building more complex carbohydrate structures.

Acyl Derivatives: Acylation, such as acetylation or benzoylation, can be performed on the free hydroxyl groups. For instance, treating 6-O-methyl-D-glucose with acetic anhydride in pyridine would lead to the formation of tetra-O-acetyl-6-O-methyl-D-glucose. Regioselective acylation can also be achieved under controlled conditions to modify specific hydroxyl groups. researchgate.net

Benzylidene Derivatives: The formation of benzylidene acetals is a common strategy to protect the 4- and 6-hydroxyl groups of pyranosides. However, since the C-6 hydroxyl in 6-O-methylglucose is already blocked, benzylidene acetal formation would not proceed in the typical 4,6-fashion. Instead, derivatization strategies might focus on forming acetals using other available diols, such as the C-2 and C-3 hydroxyls, under specific catalytic conditions.

Synthesis of Specifically Methylated Glucose Derivatives

The synthesis of glucose derivatives with methyl groups at multiple specific positions, such as 3,6-di-O-methyl-D-glucose, requires more complex, multi-step synthetic routes with precise control over protecting group chemistry.

3,6-Di-O-methyl-D-glucose is a methylated sugar that has been identified as a component of the phenolic glycolipid PGL-I from Mycobacterium leprae. google.com Its synthesis provides a key standard for the structural elucidation of this lipid. A patented method for producing this compound involves several key transformations starting from D-glucurono-6,3-lactone. google.com The general synthetic pathway is outlined below. google.com

| Step | Starting Material | Key Reagents/Process | Intermediate/Product |

| 1 | D-glucurono-6,3-lactone | Acetone, H₂SO₄ | 1,2-O-isopropylidene derivative |

| 2 | 1,2-O-isopropylidene derivative | Dihydropyran, p-toluenesulfonic acid | Acetal derivatives (tetrahydropyranyl ethers) |

| 3 | Acetal derivatives | Lithium aluminum hydride (LiAlH₄) | Reduction products |

| 4 | Reduction products | Methyl iodide (CH₃I), Sodium hydride (NaH) | Methyl derivatives (3,6-di-O-methyl acetals) |

| 5 | Methyl derivatives | 1% aqueous sulfuric acid (H₂SO₄) | 3,6-di-O-methyl-D-glucose |

This process involves first protecting the C-1 and C-2 hydroxyls as an isopropylidene derivative. google.com The remaining hydroxyls are then protected as acetals, followed by reduction and methylation. The final step is an acid hydrolysis which removes the protecting groups to yield the desired 3,6-di-O-methyl-D-glucose. google.com

Synthesis of this compound-Containing Polysaccharides (sMGP)

Natural polysaccharides containing 6-O-methyl-D-glucose (MGPs) are produced by certain bacteria, such as Mycobacterium smegmatis, and are involved in regulating fatty acid metabolism. acs.orgnih.gov The synthesis of artificial versions of these polysaccharides (sMGPs) allows researchers to study their biological functions and mechanisms of action.

The primary goal in designing synthetic glycans like sMGPs is to create molecules that mimic the chemical and biological properties of their natural counterparts. acs.orgnih.gov This molecular mimicry is a key principle in synthetic glycobiology. mdpi.comoup.com

Key design principles include:

Structural Fidelity: The synthetic molecule should replicate the key structural features of the natural glycan. For MGPs, this includes the α(1→4) linkage between glucose units and the presence of the 6-O-methyl group. acs.org

Scaffold Selection: A suitable starting scaffold is needed to build the polysaccharide chain. Cyclodextrins (α-, β-, and γ-CDs), which are cyclic oligosaccharides of α(1→4)-linked glucose, serve as excellent starting materials because they already contain the correct backbone linkage. nih.gov

Flexible and General Synthetic Route: The chosen synthetic strategy should be versatile enough to produce a range of polysaccharides of different lengths (e.g., from 6-mer to 20-mer). nih.gov This allows for the study of how polysaccharide size affects biological activity.

Strategic Cleavage and Coupling: The synthesis involves selectively cleaving the cyclic cyclodextrin to create linear precursors. acs.org These linear fragments, which act as glycosyl donors and acceptors, are then coupled together to extend the chain. The Mukaiyama glycosidation is one effective method used for this coupling step. acs.orgnih.gov

By adhering to these principles, researchers can synthesize sMGPs that serve as valuable tools to investigate the biological roles of natural MGPs found in mycobacteria. acs.orgpnas.org

Synthetic Routes from Cyclodextrins

Cyclodextrins, cyclic oligosaccharides composed of glucopyranose units, serve as versatile starting materials for the synthesis of this compound derivatives. A common strategy involves the regioselective methylation of the primary hydroxyl groups at the C-6 position of the glucose units within the cyclodextrin structure.

One reported method for the synthesis of a heptakis(6-O-methyl)-β-cyclodextrin involves the use of a copper complex to protect the secondary hydroxyl groups, allowing for selective methylation of the primary C-6 hydroxyls. In this procedure, β-cyclodextrin is dissolved in water with copper sulfate, followed by the addition of a concentrated sodium hydroxide solution. The subsequent dropwise addition of dimethyl sulfate leads to the methylation of the C-6 positions. The reaction mixture is stirred for an extended period, after which it is neutralized, and the product is precipitated and purified. This approach yields heptakis(6-O-methyl)-β-cyclodextrin, a compound where each glucose unit is methylated at the C-6 position nih.gov. While this method produces a fully methylated cyclodextrin at the 6-positions, subsequent hydrolysis of the glycosidic bonds would be necessary to yield individual this compound molecules.

Further derivatization of cyclodextrins to obtain monofunctionalized compounds is also a well-established field. Mono-6-substituted cyclodextrins can be prepared through various methods, often involving tosylation of one of the primary hydroxyl groups, which can then be displaced by other functional groups mdpi.com. This regioselective functionalization provides a pathway to introduce specific moieties at the C-6 position, which can be a precursor step before or after methylation.

Scalable Methods for Precursor and Glycosyl Donor/Acceptor Preparation

The development of scalable methods for the preparation of this compound precursors and corresponding glycosyl donors or acceptors is essential for their broader application in research and development. A patented process describes a scalable method for the preparation of methylated cyclodextrin derivatives, which can serve as precursors. This process involves reacting α-, β-, or γ-cyclodextrins with an O-alkylating agent, such as methyl chloride, in the presence of a base like sodium hydroxide. The reaction is carried out at an elevated temperature and pressure. After neutralization, the methylated cyclodextrin product is extracted. This method is designed for large-scale production google.com.

For the preparation of a simple precursor, methyl-α-D-glucopyranoside, a scalable laboratory procedure has been described. This involves reacting finely powdered anhydrous D-glucose with a solution of dry hydrogen chloride in anhydrous methanol. The mixture is refluxed for an extended period, during which the glucosides are formed. The product, α-methyl D-glucoside, crystallizes upon cooling and can be collected in several crops by concentrating the mother liquor. This method provides a straightforward and scalable route to a key precursor for further derivatization at the C-6 position orgsyn.org.

Functionalized this compound Derivatives for Research Probes

Functionalized derivatives of this compound are invaluable as molecular probes to investigate enzymatic mechanisms and biological interactions. By incorporating specific functional groups or linking them to other molecules, researchers can create tools to study complex biological processes.

UDP-6S-6C-methylglucose and UDP-6R-6C-methylglucose as Enzyme Probes

The diastereomeric compounds UDP-6S-6C-methylglucose and UDP-6R-6C-methylglucose serve as crucial mechanistic probes for the enzyme UDP-glucose dehydrogenase (UGDH). This enzyme catalyzes the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid. The reaction is proposed to proceed through a thiohemiacetal intermediate formed between the enzyme's active site cysteine and the aldehyde intermediate of the substrate nih.govresearchgate.net.

To investigate the stereochemistry of the hydride transfer in the first oxidation step, UDP-6S-6C-methylglucose and its R-diastereomer were synthesized and tested as substrates for UGDH. It was found that UDP-6S-6C-methylglucose, where the pro-S hydrogen at C-6 is replaced by a methyl group, acts as a slow substrate for the dehydrogenase. In contrast, the UDP-6R-6C-methylglucose is not a substrate. This observation is consistent with a mechanism where the pro-R hydride is transferred from C-6 of UDP-glucose to NAD+ during the initial oxidation step nih.gov. The enzymatic oxidation of UDP-6S-6C-methylglucose would yield a ketone, which can act as an inhibitor of the enzyme. These probes have been instrumental in elucidating the catalytic mechanism of UGDH nih.gov.

| Enzyme Probe | Substrate for UGDH | Implication for Mechanism |

| UDP-6S-6C-methylglucose | Yes (slow substrate) | Consistent with pro-R hydride transfer in the first oxidation step. |

| UDP-6R-6C-methylglucose | No | Supports the stereospecificity of the enzyme for the pro-R hydrogen. |

O-Methylglucoside Derivatives of Flavonoids

Flavonoids, a class of polyphenolic secondary metabolites found in plants, can be functionalized with this compound to create derivatives with altered physicochemical and biological properties. Glycosylation and methylation can impact the bioavailability and bioactivity of flavonoids mdpi.com.

Novel 6-methylflavanone O-methylglucosides have been synthesized through the biotransformation of flavonoids using various microorganisms. These derivatives, which feature an O-methylglucose moiety attached to the flavonoid core, have been studied for their interaction with biological membranes and proteins like transferrin mdpi.com. The methylation of the sugar moiety can increase the hydrophobicity of the flavonoid glycoside, potentially enhancing its affinity for cell membranes mdpi.com.

The synthesis of such derivatives allows for the investigation of structure-activity relationships. For instance, the position of the O-methylglucose group on the flavonoid's A or B ring can influence its biological activity, including its toxicity and its effect on the physical properties of membranes mdpi.com. These functionalized flavonoids serve as research probes to understand how glycosylation and methylation patterns affect the interaction of these natural products with biological systems.

| Flavonoid Derivative | Modification | Studied Biological Interaction |

| 6-methylflavanone O-methylglucosides | O-methylation of the glucoside moiety | Interaction with phosphatidylcholine membranes, erythrocytes, and transferrin. |

Advanced Analytical and Spectroscopic Methodologies for this compound Research

The precise analysis and structural elucidation of this compound, a methylated carbohydrate found in various natural sources, including mycobacterial polysaccharides, rely on a suite of advanced analytical and spectroscopic techniques. These methodologies enable researchers to quantify the compound in complex biological matrices, separate it from related isomers, and determine its precise chemical structure and conformation.

Advanced Analytical and Spectroscopic Methodologies for 6 O Methylglucose Research

Chromatographic Separations

Chromatography is a cornerstone for the isolation and quantification of 6-O-methylglucose. Various chromatographic techniques are employed, each offering distinct advantages for separation based on the compound's physicochemical properties.

Gas Chromatography-Mass Spectrometry (GC-MS) for Sugar Probe Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the quantitative analysis of volatile and thermally stable compounds. For non-volatile sugars like this compound, a chemical derivatization step is required to increase their volatility. This typically involves converting the hydroxyl groups into less polar ethers or esters, such as trimethylsilyl (B98337) (TMS) ethers.

The derivatized this compound can then be separated from other components in a sample based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The mass spectrometer then fragments the eluted molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative identification and precise quantification. GC-MS methods are noted for their high precision, though challenges such as the formation of multiple derivative peaks from sugar tautomers (isomeric forms in equilibrium) must be carefully managed. nih.gov Quantitative analysis can be performed in different modes, such as full scan mode or Selective Ion Monitoring (SIM), with the latter offering enhanced sensitivity by monitoring only specific ions of interest. nih.gov

To illustrate the precision of such methods, the table below shows typical performance data for the GC-MS analysis of a related compound, 3-O-methyl-D-glucose, which demonstrates the high reproducibility achievable.

| Parameter | D-[6,6-2H2] glucose | D-[U-13C] glucose | 3-O-methyl-D-glucose |

| Intra-assay Coefficient of Variation (%) | 0.8 | 0.5 | 0.1 |

| Inter-assay Coefficient of Variation (%) | 1.0 | 4.0 | 3.7 |

| This table presents the intra-assay and inter-assay coefficients of variation for the quantitative GC-MS analysis of various glucose derivatives, highlighting the method's high precision. Data adapted from a study on 3-O-methyl-D-glucose. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultraperformance LC (UPLC)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile technique for analyzing non-volatile and thermally labile compounds like this compound without the need for derivatization, although derivatization can be used to enhance sensitivity. nih.govnih.gov Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional High-Performance Liquid Chromatography (HPLC). researchgate.net By utilizing columns packed with sub-2 µm particles, UPLC systems operate at higher pressures, resulting in dramatically improved resolution, sensitivity, and speed of analysis. researchgate.netberthold.com

In a typical LC-MS setup for this compound analysis, the compound is separated on a reversed-phase column (such as a C18 column) and detected by a mass spectrometer. abo.fi Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is often employed for quantitative studies, providing high selectivity and sensitivity by monitoring a specific fragmentation transition of the parent ion. nih.gov This approach allows for the accurate quantification of this compound even in complex biological samples.

| Parameter | Typical Value / Type |

| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) |

| Column | C18 Acquity® Bridged Ethylene Hybrid (BEH) (e.g., 1.7 µm, 100 mm x 2.1 mm) |

| Mobile Phase | Gradient elution with an aqueous phase (e.g., 0.05% formic acid) and an organic phase (e.g., acetonitrile) |

| Flow Rate | 0.1 - 0.6 mL/min |

| Detection Mode | Tandem Mass Spectrometry (MS/MS) |

| Ionization Source | Electrospray Ionization (ESI) |

| This table summarizes typical parameters for the analysis of small molecules like this compound using UPLC-MS/MS, based on established methods for similar compounds. abo.fi |

Paper, Thin Layer, and Ion Exchange Chromatography for Separation and Identification

Classical chromatographic techniques remain valuable for the separation and identification of this compound.

Paper Chromatography separates sugars based on their differential partitioning between a stationary phase (water adsorbed onto the paper) and a mobile liquid phase. nih.gov The separation results in spots at different positions on the chromatogram, characterized by their retention factor (Rf) value, which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front. manchester.ac.ukresearchgate.net This method has been successfully used to identify the components in mixtures of mono-O-methylglucoses after chemical treatment. revvity.com

Thin-Layer Chromatography (TLC) operates on a similar principle to paper chromatography but uses a thin layer of an adsorbent material, such as silica (B1680970) gel, coated onto a solid plate. nih.gov TLC is generally faster and provides better separation than paper chromatography. iu.edu It is a versatile technique for the rapid qualitative analysis and screening of samples. iu.edu

Ion Exchange Chromatography (IEC) separates molecules based on their net charge. nih.gov While neutral sugars like this compound are not retained on ion-exchange columns, the technique can be applied after derivatization to introduce a charged group. More commonly, IEC is used in the analysis of complex carbohydrates containing this compound, such as lipopolysaccharides from Mycobacterium species, where charged components can be effectively separated. The separation is based on the reversible adsorption of charged molecules to a solid support matrix that has oppositely charged functional groups.

Gel Permeation Chromatography (e.g., Sephadex G-50)

Gel Permeation Chromatography (GPC), also known as size-exclusion or gel filtration chromatography, separates molecules based on their size or molecular weight. The stationary phase consists of porous beads, and larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later.

Sephadex G-50 is a widely used gel filtration medium made of cross-linked dextran (B179266). It is particularly effective for desalting and buffer exchange of biomolecules, as well as for fractionating molecules within a specific size range. This technique has been employed in the purification of high-molecular-weight lipopolysaccharides that contain this compound moieties.

| Property | Description |

| Material | Cross-linked dextran with epichlorohydrin |

| Type | Gel Filtration Medium |

| Fractionation Range (Globular Proteins) | 1,500 - 30,000 Da |

| Fractionation Range (Dextrans) | 500 - 10,000 Da |

| Primary Application | Desalting, buffer exchange, separation of molecules by size |

| This table outlines the key properties and applications of Sephadex G-50, a common medium for gel permeation chromatography. |

Radio-High Performance Liquid Chromatography (Radio-HPLC) for Metabolite Studies

Radio-HPLC is a highly sensitive technique used to trace the metabolic fate of radiolabeled compounds. iu.edu In this method, a molecule of interest, such as this compound, is synthesized with a radioactive isotope (e.g., ³H or ¹⁴C). This radiolabeled tracer is then introduced into a biological system (in vivo or in vitro). After a certain period, biological samples (e.g., plasma, tissue extracts) are collected and analyzed by HPLC.

The HPLC system separates the parent compound from its radioactive metabolites. The eluent from the HPLC column passes through a radioactivity detector (such as a flow scintillation counter) which measures the amount of radioactivity in real-time, producing a radio-chromatogram. iu.edu This allows for the identification and quantification of various metabolites, providing critical insights into the metabolic pathways and kinetics of the compound. revvity.com While direct studies on this compound are not abundant, the technique is widely applied to other glucose analogs, such as 2-deoxy-D-glucose, to study their metabolism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within the molecule, allowing for the determination of its connectivity and three-dimensional structure in solution.

Studies combining high-resolution NMR with molecular dynamics (MD) simulations have been used to investigate the solution structure and conformational dynamics of 6-O-methylated glucopyranosides. Techniques such as 1D ¹H,¹H-NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, which is crucial for assigning specific resonances, such as those of the H6R and H6S protons in the hydroxymethyl group.

Furthermore, Deuterium Magnetic Resonance Spectroscopy (DMRS) has been used to study deuterated glucose analogs like 3-O-methylglucose in vivo. This non-invasive technique can track the uptake and washout of the labeled compound, providing data on transport kinetics.

| Parameter | Compound | Value |

| Chemical Shift (δ) | Deuterated 3-O-Methylglucose | 3.51 ± 0.01 ppm |

| T1 Relaxation Time | Deuterated 3-O-Methylglucose | 452 ± 2 ms |

| T2 Relaxation Time | Deuterated 3-O-Methylglucose | 406 ± 21 ms |

| This table shows key NMR parameters determined for deuterated 3-O-Methylglucose in a 7 Tesla MRI system, demonstrating the type of quantitative data obtainable through magnetic resonance techniques. |

¹H and ¹³C NMR for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide critical information about the chemical environment of each atom within the molecule.

In the ¹H NMR spectrum of this compound, the chemical shifts of the protons are influenced by their local electronic environment. The presence of the electron-donating methyl group at the O-6 position causes a characteristic upfield shift for the protons on the attached methoxy group and the adjacent C-6 protons compared to unsubstituted glucose. The anomeric proton (H-1) typically appears as a doublet, with its coupling constant providing information about the stereochemistry at the anomeric center (α or β).

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. The carbon of the O-methyl group gives a distinct signal in the upfield region of the spectrum. The chemical shift of the C-6 carbon is significantly affected by the methylation, typically showing a downfield shift due to the ether linkage. The remaining carbon signals (C-1 to C-5) provide a fingerprint of the glucose ring structure. The combination of ¹H and ¹³C NMR data allows for the complete assignment of the molecule's covalent structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a 6-O-Methyl-β-D-glucopyranoside Moiety. Note: Specific chemical shifts can vary based on solvent and experimental conditions.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | ~4.4 | ~104 |

| 2 | ~3.2 | ~74 |

| 3 | ~3.5 | ~77 |

| 4 | ~3.4 | ~71 |

| 5 | ~3.4 | ~77 |

| 6a, 6b | ~3.7, ~3.8 | ~72 |

| -OCH₃ | ~3.4 | ~59 |

Two-Dimensional NMR Techniques (e.g., HSQC, NOESY, TOCSY) for Connectivity and Conformation

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and determining the through-bond and through-space relationships between atoms in more complex molecules like this compound.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of directly bonded protons and carbons. In the HSQC spectrum of this compound, each cross-peak represents a C-H bond, allowing for the direct assignment of a proton signal to its corresponding carbon signal. This is particularly useful for resolving signal overlap in the crowded regions of the ¹H NMR spectrum.

Total Correlation Spectroscopy (TOCSY) is a homonuclear technique that reveals correlations between all protons within a spin system. For this compound, a TOCSY experiment can be used to trace the connectivity of all the protons in the pyranose ring, starting from a well-resolved signal such as the anomeric proton.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is crucial for determining the three-dimensional conformation of the molecule. For this compound, NOESY can reveal through-space interactions between protons on different parts of the sugar ring, helping to define its chair conformation and the orientation of the methyl group.

Table 2: Expected 2D NMR Correlations for this compound.

| Technique | Correlated Nuclei | Information Gained |

|---|---|---|

| HSQC | ¹H - ¹³C (one bond) | Direct C-H connectivity |

| TOCSY | ¹H - ¹H (through bond) | Proton spin systems (e.g., all ring protons) |

| NOESY | ¹H - ¹H (through space) | Proton-proton distances, conformation |

Mass Spectrometry Techniques for Detailed Structural Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound with high accuracy and to obtain structural information through fragmentation analysis.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)

MALDI-TOF is a soft ionization technique that is well-suited for the analysis of biomolecules, including carbohydrates. In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation. biomerieux.com For this compound, MALDI-TOF MS would be used to determine its molecular weight with high precision. mdpi.com The resulting spectrum would typically show the molecular ion, often as an adduct with a sodium ([M+Na]⁺) or potassium ([M+K]⁺) ion. Permethylation of the remaining free hydroxyl groups can further increase the sensitivity of the analysis. mdpi.com

Electrospray Ionization (ESI) and Quadrupole TOF (QTOF)

Electrospray ionization (ESI) is another soft ionization technique that is often coupled with a quadrupole time-of-flight (QTOF) mass analyzer. ESI is particularly useful for analyzing samples in solution and can produce multiply charged ions, although for a small molecule like this compound, singly charged ions are expected. The QTOF analyzer provides high mass accuracy and resolution, allowing for the precise determination of the elemental composition of this compound from its exact mass. This technique is highly sensitive and can be used for both qualitative and quantitative analysis.

Fast Atom Bombardment MS and Electron-Impact High-Resolution MS

Fast Atom Bombardment (FAB) is a soft ionization technique where the sample, dissolved in a non-volatile matrix like glycerol, is bombarded with a high-energy beam of neutral atoms. wikipedia.org This method is effective for polar and thermally labile compounds such as this compound and typically produces protonated molecules ([M+H]⁺) or cationized species. creative-proteomics.com It can provide clear molecular weight information and some fragment ions that are useful for structural analysis. nih.gov

Electron-Impact (EI) mass spectrometry is a "hard" ionization technique where the sample is bombarded with a high-energy electron beam. This results in extensive fragmentation of the molecule, providing a detailed fragmentation pattern that can be used as a molecular fingerprint. While EI-MS might not be ideal for determining the molecular weight of intact this compound due to the high degree of fragmentation, high-resolution EI-MS can provide very accurate mass measurements of the fragment ions, which can be invaluable for elucidating the structure of different parts of the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry, or MS/MS, is a powerful technique for detailed structural analysis. wikipedia.org In an MS/MS experiment, an ion of interest (the precursor ion) is selected, subjected to fragmentation (e.g., through collision-induced dissociation), and the resulting fragment ions (product ions) are then analyzed. wikipedia.org For this compound, MS/MS can be used to confirm the position of the methyl group. The fragmentation pattern will show characteristic losses, such as the loss of the methoxy group or cleavages of the sugar ring, which can be pieced together to confirm the structure. This technique is particularly valuable for distinguishing between isomers.

Table 3: Summary of Mass Spectrometry Techniques for this compound Analysis.

| Technique | Ionization Method | Key Information Provided |

|---|---|---|

| MALDI-TOF | Soft (Laser Desorption) | Accurate Molecular Weight |

| ESI-QTOF | Soft (Electrospray) | High-Resolution Mass, Elemental Composition |

| FAB-MS | Soft (Atom Bombardment) | Molecular Weight, Some Fragmentation |

| EI-HRMS | Hard (Electron Impact) | Detailed Fragmentation Pattern, Accurate Fragment Masses |

| MS/MS | Various (followed by fragmentation) | Connectivity, Isomer Differentiation |

Radioisotopic Labeling Techniques

Radioisotopic labeling is a powerful tool for tracing the journey of molecules through complex biological systems. By incorporating a radioactive isotope into the structure of this compound, researchers can monitor its participation in various biochemical processes with high sensitivity.

Tritium (³H), a radioactive isotope of hydrogen, is frequently used to label carbohydrates for the elucidation of biosynthetic pathways. openmedscience.com The low energy of its beta particle emission allows for high-resolution detection in techniques like autoradiography without significantly altering the chemical properties of the labeled molecule. openmedscience.comnih.gov

In the context of this compound, tritium labeling is instrumental for determining the sequence of enzymatic reactions and the origin of its constituent parts. For instance, to study the biosynthesis of a polysaccharide containing this compound, a precursor molecule could be labeled with tritium. The introduction of tritium can be achieved with high specificity, for example, by reducing a suitable precursor with a tritiated reducing agent like sodium borotritide. nih.gov The position of the tritium label is crucial and can be confirmed through methods like oxidation and radioassay of the resulting products. nih.gov

By feeding tritium-labeled precursors to a biological system and then isolating the this compound-containing product at various time points, the order of assembly and the incorporation of the labeled unit can be determined. This methodology provides insights into enzyme kinetics and the sequential steps of complex carbohydrate synthesis. openmedscience.comnih.gov

Table 1: Properties of Radioisotopes Used in Carbohydrate Labeling

| Property | Tritium (³H) | Carbon-14 (¹⁴C) |

| Half-life | ~12.32 years | ~5,730 years |

| Emission | Low-energy beta particles (~18.6 keV) | Beta particles (~156 keV) |

| Specific Activity | High (e.g., 28.8 Ci/mmol) | Lower (e.g., 62.4 mCi/mmol) |

| Detection | Liquid Scintillation Counting, Autoradiography | Liquid Scintillation Counting, Autoradiography |

| Application | High-resolution pathway tracing, receptor binding | Metabolic fate studies, long-term tracking |

This table provides a comparative overview of the key properties of tritium and carbon-14, highlighting their suitability for different research applications in carbohydrate biochemistry. nih.gov

Carbon-14 (¹⁴C) is another beta-emitting radioisotope that serves as an invaluable tracer for metabolic studies. nih.gov Labeling glucose at specific carbon positions with ¹⁴C allows researchers to track the fate of these carbons through various metabolic pathways, such as glycolysis, the pentose phosphate pathway (PPP), and the Krebs cycle. nih.govyoutube.comyoutube.com

While studies specifically on this compound are less common, the principles derived from ¹⁴C-glucose research are directly applicable. If [¹⁴C]-6-O-Methylglucose were administered to a biological system, its metabolic fate could be tracked by monitoring the distribution of the ¹⁴C label in various metabolic products like CO₂, lactate, and amino acids. nih.govresearchgate.net For example, the release of ¹⁴C as ¹⁴CO₂ would indicate the catabolism of the molecule. The specific position of the ¹⁴C label on the glucose backbone is critical for interpreting the results. youtube.com

Research on [6-¹⁴C]glucose has shown that in metabolically activated brain tissue, a significant portion of the label is incorporated into lactate. nih.govresearchgate.net This demonstrates that the ¹⁴C label can be used to trace the flow of carbons from glucose into various metabolic pools. By analyzing the distribution of ¹⁴C in different metabolites over time, a quantitative map of the metabolic pathways involving this compound can be constructed.

Table 2: Distribution of ¹⁴C Label from [6-¹⁴C]Glucose in Rat Cortex

| Metabolite | Control Cortex (% of Total ¹⁴C) | Activated Cortex (% of Total ¹⁴C) |

| Glucose | 85.0 ± 1.5 | 70.3 ± 2.6 |

| Lactate | 1.8 ± 0.3 | 10.9 ± 1.8 |

| Glutamate | 4.8 ± 0.4 | 5.9 ± 0.5 |

| Aspartate | 1.1 ± 0.1 | 1.3 ± 0.1 |

| GABA | 1.4 ± 0.2 | 1.7 ± 0.2 |

This table, adapted from studies on [6-¹⁴C]glucose, illustrates how carbon-14 labeling can be used to quantify the shift in metabolic flux under different physiological conditions. A similar approach could be applied to track the metabolism of ¹⁴C-labeled this compound. nih.gov

Enzymatic Digestion and Hydrolysis for Structural Mapping

To understand the function of this compound, it is often necessary to determine its position and linkages within larger polysaccharides. Enzymatic digestion and chemical hydrolysis are fundamental techniques for this structural mapping. researchgate.net

Enzymatic digestion utilizes glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds with high specificity. researchgate.net By treating a polysaccharide containing this compound with a panel of specific enzymes (e.g., α-glucosidases, β-amylases), the molecule can be selectively cleaved into smaller fragments. nih.govnih.gov The analysis of these fragments helps to identify the nature and sequence of the monosaccharide units adjacent to the this compound residue.

Following enzymatic digestion, or as a standalone method, acid hydrolysis is used to cleave all glycosidic linkages, breaking the polysaccharide down into its constituent monosaccharides. researchgate.net The resulting mixture, which would include this compound, can then be analyzed by chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

A crucial technique often combined with hydrolysis is methylation analysis. In this method, all free hydroxyl groups in the polysaccharide are first methylated. Subsequent acid hydrolysis cleaves the glycosidic bonds but leaves the newly introduced methyl ethers and the original 6-O-methyl group intact. The resulting partially methylated monosaccharides are then analyzed, allowing for the determination of the original linkage positions of each residue in the polysaccharide. researchgate.netnih.gov

Table 3: Methodologies for Structural Mapping of Carbohydrates

| Technique | Principle | Information Obtained |

| Enzymatic Digestion | Specific cleavage of glycosidic bonds by glycosidases. | Sequence of monosaccharides, anomeric configuration (α/β) of linkages. |

| Acid Hydrolysis | Non-specific cleavage of all glycosidic bonds. | Monosaccharide composition and molar ratios. |

| Methylation Analysis | Methylation of free hydroxyls followed by hydrolysis. | Linkage positions between monosaccharide units. |

| GC-MS | Separation and identification of volatile derivatives. | Identification and quantification of partially methylated monosaccharides. |

This table summarizes key techniques used to elucidate the structure of complex carbohydrates, such as polysaccharides containing this compound. researchgate.netnih.gov

Mechanistic Investigations and Advanced Research Applications

As a Research Tool for Glucose Transport and Metabolism

The unique biochemical properties of 6-O-methylglucose, primarily its non-metabolizable nature, have positioned it as a useful tool in specific research contexts, particularly within microbial systems.

Utilization as a Non-Metabolizable Glucose Analog